molecular formula CH4N2O3S B133324 Amino(imino)methanesulfonic acid CAS No. 1184-90-3

Amino(imino)methanesulfonic acid

Cat. No. B133324
CAS RN: 1184-90-3
M. Wt: 124.12 g/mol
InChI Key: AOPRFYAPABFRPU-UHFFFAOYSA-N
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Description

Amino(imino)methanesulfonic acid, also known as Aminoiminomethanesulfonic acid, is a chemical compound with the molecular formula CH4N2O3S . It has a molecular weight of 124.12 . It is used for various research applications .


Molecular Structure Analysis

The molecular structure of Amino(imino)methanesulfonic acid is represented by the linear formula CH4N2O3S . More detailed structural characteristics and thermodynamics of the molecule are not available in the retrieved resources.


Physical And Chemical Properties Analysis

Amino(imino)methanesulfonic acid has a density of 2.1±0.1 g/cm3 and a molar refractivity of 21.6±0.5 cm3 . Other physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Enzymatic Reactions and Toxicity Studies : Methionine sulfoximine, related to Amino(imino)methanesulfonic acid, is studied for its enzymatic reactions and potential toxicity. It undergoes conversion to different acids and can be involved in reactions leading to the formation of new amino acids, which might contribute to its toxicity (Cooper, Stephani, & Meister, 1976).

  • Microbial Metabolism : Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur. It's used by certain bacteria as a sulfur source and others as a carbon and energy substrate, impacting environmental sulfur cycles (Kelly & Murrell, 1999).

  • Protein Analysis : A method using methanesulfonic acid for amino acid analysis in proteins offers precise composition determination. This method allows for the direct application of neutralized hydrolysate to an ion exchange column (Simpson, Neuberger, & Liu, 1976).

  • Electrochemical Properties in Batteries : The effects of methanesulfonic acid and Amino(imino)methanesulfonic acid on the thermal stability and electrochemical performance of batteries are significant. They improve the stability of electrolytes and enhance electrochemical activity (He et al., 2013).

  • Environmental Analysis : Methanesulfonic acid is used for extracting methyl mercury from biological tissues, facilitating monitoring of MeHg levels in various samples (D'ulivo, Yang, Feng, & Mester, 2013).

  • Electrochemical Electrolyte in Industrial Processes : Methanesulfonic acid's aqueous solutions are ideal for many electrochemical processes due to their solubility, conductivity, and low toxicity. This makes it favorable in processes involving metals like tin and lead (Gernon, Wu, Buszta, & Janney, 1999).

  • Chemical Synthesis : Methanesulfonic acid is a catalyst in the synthesis of various compounds, including benzoxazoles from carboxylic acids, demonstrating compatibility with a range of substituents (Kumar, Rudrawar, & Chakraborti, 2008).

  • Protein Hydrolysis : It's used for protein hydrolysis to evaluate selenium content in biological samples, showing more efficient liberation of Se-methionine compared to enzymatic hydrolysis (Wrobel, Kannamkumarath, Wrobel, & Caruso, 2003).

Safety And Hazards

Amino(imino)methanesulfonic acid can cause severe skin burns and eye damage . In case of exposure, immediate medical attention is required . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers The paper “Hydration of the methanesulfonate–ammonia/amine complex and its atmospheric implications” discusses the roles of methanesulfonate in aerosol nucleation with binding NH3/amines and H2O . Another paper, “Simplified protein hydrolysis with methanesulphonic acid at elevated temperature for the complete amino acid analysis of proteins”, introduces the use of 4 M methanesulphonic acid for protein hydrolysis .

properties

IUPAC Name

amino(imino)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPRFYAPABFRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152115
Record name Methanesulfonic acid, aminoimino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(imino)methanesulfonic acid

CAS RN

1184-90-3
Record name Methanesulfonic acid, aminoimino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, aminoimino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Khalili, FS Darabi, B Eftekhari-Sis… - Monatshefte für Chemie …, 2013 - Springer
A green and efficient method for the synthesis of 5-amino-1-aryl-1H-tetrazoles with excellent yields and high purity from secondary arylcyanamides is described. This method is …
Number of citations: 17 link.springer.com
K Sato, AP Gorka, T Nagaya, MS Michie… - Molecular …, 2016 - pubs.rsc.org
Near-infrared (NIR) fluorophores show superior in vivo imaging properties than visible-light fluorophores because of the increased light penetration in tissue and lower autofluorescence …
Number of citations: 37 pubs.rsc.org
ALIR MODARRESI-ALAM… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
A simple and efficient method for the preparation of 5-arylamino-1H (2H)-tetrazoles (3a-i) and 5-amino-1-ary-1H-tetrazoles (4a-i), with excellent yields and high purity, from secondary …
Number of citations: 78 journals.tubitak.gov.tr
AP Kozikowski, DS Dodd, J Zaidi, YP Pang… - Journal of the …, 1995 - pubs.rsc.org
The synthesis of partially nonpeptidic peptides as mimetics of neurotensin (8–13)[NT(8–13)] is described. The sequence Arg8Arg9Pro10 of NT(8–13) was replaced by substituted indole-…
Number of citations: 10 pubs.rsc.org
DS Dodd, AP Kozikowski - Tetrahedron letters, 1994 - Elsevier
An efficient method for the direct conversion of alcohols to guanidines is presented. A variety of alcohols react with 1 and 2 under Mitsunobu conditions to give the corresponding …
Number of citations: 135 www.sciencedirect.com
Y Yang, L Hansen - Organic Process Research & Development, 2022 - ACS Publications
Agmatine peptides play a significant role in the therapeutic design. Imparting an agmatine moiety to a peptide molecule through amine amidination with electrophilic guanylating agents …
Number of citations: 2 pubs.acs.org
J Wang, Y Wang, Z Li, P Zhan, R Bai… - Medicinal …, 2014 - ingentaconnect.com
The interaction between the HIV-1 transactivator protein Tat and RNA response element (TAR) plays a critical role in HIV-1 transcription. Based on the pharmacophore model of …
Number of citations: 9 www.ingentaconnect.com
S Prabakaran, KJ Rupesh, IS Keeriti, S Sudalai… - Carbohydrate …, 2023 - Elsevier
Chitosan is a widely available polymer with a reasonably high abundance, as well as a sustainable, biodegradable, and biocompatible material with different functional groups that are …
Number of citations: 0 www.sciencedirect.com

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